

An In-depth Technical Guide to Isonicotinic Anhydride (CAS: 7082-71-5)

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Compound of Interest

Compound Name: Isonicotinic anhydride

Cat. No.: B179270

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic anhydride, with the CAS number 7082-71-5, is a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid), it serves as a potent acylating agent for the introduction of the isonicotinoyl group into various molecules. This functional group is a key component in numerous active pharmaceutical ingredients (APIs), most notably the antitubercular drug isoniazid. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **isonicotinic anhydride**, with a focus on experimental details and its role in drug discovery and development.

Chemical and Physical Properties

Isonicotinic anhydride is a symmetrical anhydride derived from two molecules of isonicotinic acid. Its reactivity stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack, leading to the transfer of an isonicotinoyl group.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	[1]
Molecular Weight	228.20 g/mol	[1]
Appearance	Off-white to beige-brownish crystalline powder	[2]
Melting Point	113-116 °C	
Solubility	Soluble in water (with hydrolysis)	[2]
IUPAC Name	pyridine-4-carbonyl pyridine-4-carboxylate	[3]
Synonyms	4-Pyridinecarboxylic acid anhydride, Bis(4-pyridinecarboxylic)anhydride	[2]

Spectroscopic Data

The structural characterization of **isonicotinic anhydride** is accomplished through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the **isonicotinic anhydride** molecule results in a simplified NMR spectrum.

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~8.9	Doublet	Protons ortho to the pyridine nitrogen
	~7.9	Doublet	Protons meta to the pyridine nitrogen
^{13}C NMR	~162	Singlet	Carbonyl carbon
	~151	Singlet	Carbons ortho to the pyridine nitrogen
	~142	Singlet	Carbon para to the pyridine nitrogen (ipso-carbon)
	~123	Singlet	Carbons meta to the pyridine nitrogen

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **isonicotinic anhydride** is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of acyclic anhydrides.

Functional Group	Absorption Range (cm^{-1})	Intensity
C=O stretch (asymmetric)	1820 - 1850	Strong
C=O stretch (symmetric)	1750 - 1790	Strong
C-O stretch	1000 - 1300	Strong
Aromatic C=C and C=N stretch	1500 - 1600	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **isonicotinic anhydride** would be expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Value	Assignment	Notes
228	$[M]^+$	Molecular ion
123	$[C_6H_5NO_2]^+$	Isonicotinic acid radical cation
106	$[C_5H_4NCO]^+$	Isonicotinoyl cation
78	$[C_5H_4N]^+$	Pyridyl cation

Experimental Protocols

Synthesis of Isonicotinic Anhydride

A common method for the synthesis of **isonicotinic anhydride** involves the dehydration of isonicotinic acid. The following is a representative protocol adapted from the synthesis of its isomer, nicotinic anhydride, and general anhydride synthesis procedures.

Reaction: 2 Isonicotinic Acid \rightarrow **Isonicotinic Anhydride** + H₂O

Materials:

- Isonicotinic acid
- Acetic anhydride
- Inert solvent (e.g., toluene or xylene)

Procedure:

- A suspension of isonicotinic acid in an excess of acetic anhydride and an inert solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the dissolution of the starting material.

- After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
- The crystalline **isonicotinic anhydride** is collected by vacuum filtration.
- The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual acetic acid and acetic anhydride.
- The product is dried under vacuum to yield **isonicotinic anhydride**.



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Diagram 1: General workflow for the synthesis of **isonicotinic anhydride**.

Acylation of an Amine: Synthesis of an Isonicotinamide

Isonicotinic anhydride is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The following is a general protocol for this transformation.

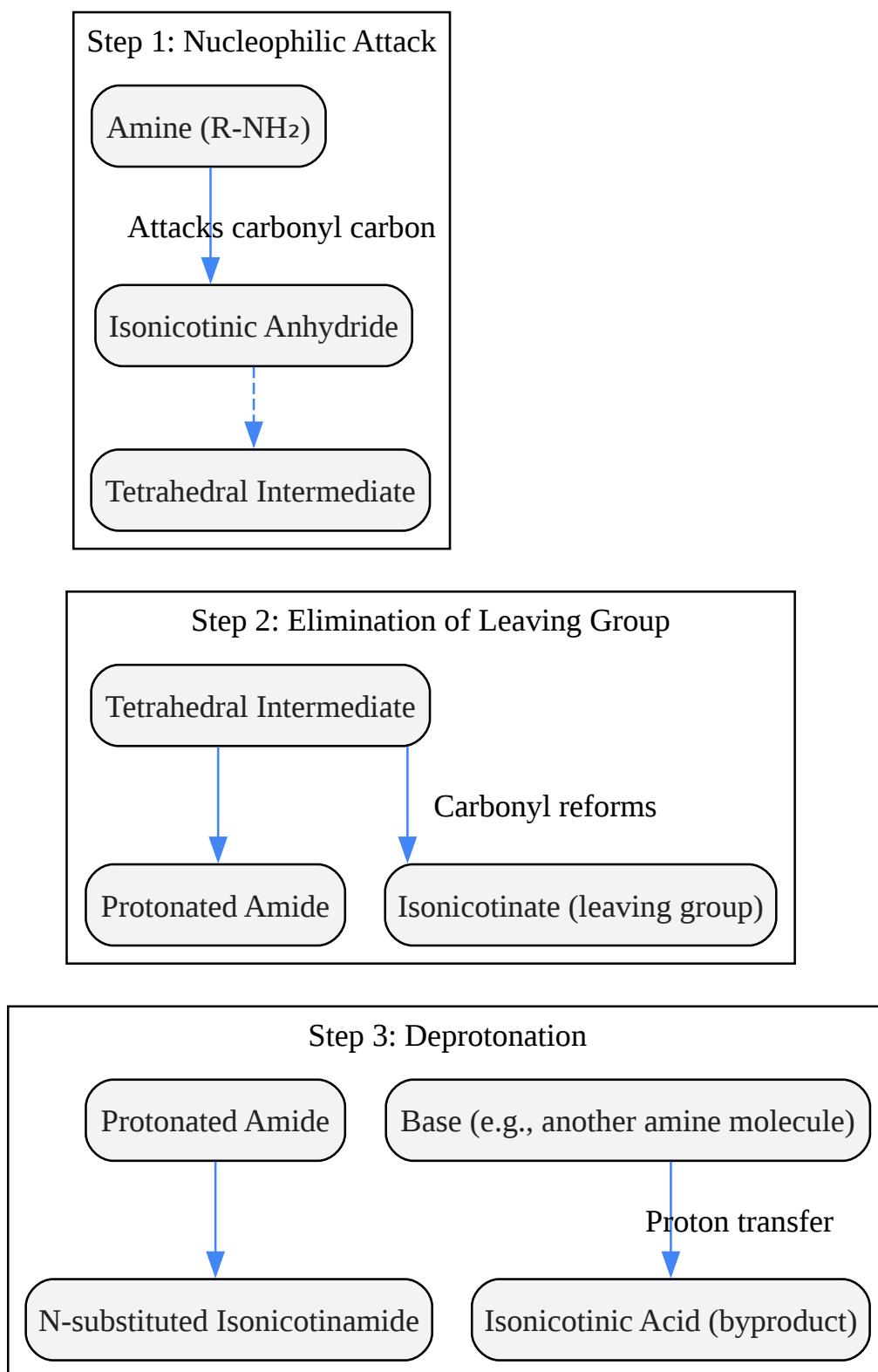
Reaction: **Isonicotinic Anhydride** + R-NH₂ → N-R-isonicotinamide + Isonicotinic acid

Materials:

- **Isonicotinic anhydride**
- A primary or secondary amine (e.g., aniline or benzylamine)
- A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- A non-nucleophilic base (e.g., triethylamine or pyridine) - optional, to scavenge the isonicotinic acid byproduct.

Procedure:

- The amine is dissolved in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- If a base is used, it is added to the amine solution.
- **Isonicotinic anhydride** (1.0 to 1.2 equivalents) is added portion-wise to the stirred solution at room temperature or 0 °C.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
- Upon completion, the reaction mixture is washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove the isonicotinic acid byproduct and any unreacted anhydride.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
- The solvent is removed under reduced pressure to yield the crude amide.
- The product can be further purified by recrystallization or column chromatography.



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Diagram 2: Generalized mechanism of amine acylation by **isonicotinic anhydride**.

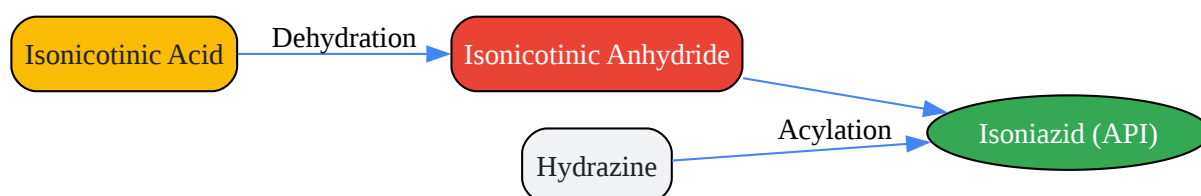
Role in Drug Development

Isonicotinic anhydride itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in drug development is as a critical building block for the synthesis of pharmacologically active molecules. The isonicotinoyl moiety is a well-established pharmacophore, particularly in the field of infectious diseases.

Synthesis of Isoniazid

The most prominent example of the application of the isonicotinoyl scaffold is in the synthesis of isoniazid, a cornerstone of tuberculosis treatment. While isoniazid is more commonly synthesized from isonicotinic acid or its esters, the use of **isonicotinic anhydride** for the acylation of hydrazine represents a conceptually straightforward, though less common, synthetic route.

The activation of the prodrug isoniazid involves its conversion to an isonicotinoyl radical, which then covalently modifies key enzymes in the mycobacterial cell wall synthesis pathway, ultimately leading to cell death.



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Diagram 3: Synthetic relationship of **isonicotinic anhydride** to the API Isoniazid.

Safety and Handling

Isonicotinic anhydride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system.[3] In case of contact, the affected area should be flushed with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Isonicotinic anhydride is a valuable and reactive reagent in organic synthesis. Its primary utility lies in its ability to efficiently introduce the isonicotinoyl group, a key structural motif in a number of important pharmaceutical compounds. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of **isonicotinic anhydride** is essential for the design and execution of synthetic routes to new and existing drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for the effective use of this important chemical intermediate.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Isonicotinic anhydride | C₁₂H₈N₂O₃ | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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